
Bifendate Impurity B
Eigenschaften
CAS-Nummer |
128142-41-6 |
---|---|
Molekularformel |
C18H16O9 |
Molekulargewicht |
376.32 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Qualification Data:if the Level of Impurity B Exceeds the Qualification Threshold, the Submission Must Include a Complete Data Package to Establish Its Biological Safety.fda.govthis Typically Involves a Battery of Nonclinical Toxicity Studies.medcraveonline.comif Efforts to Identify an Impurity Above the Identification Threshold Have Been Unsuccessful, a Summary of Those Efforts Should Be Included.ich.org
Table 2: Summary of Data Submission Requirements for Bifendate Impurity B
Data Requirement | Description | Regulatory Guideline Reference |
---|---|---|
Validated Analytical Method | Documented evidence of a suitable and validated procedure for detecting and quantifying Impurity B (e.g., HPLC). | ICH Q3B(R2) pmda.go.jp |
Impurity Content in Batches | Tabulated results of Impurity B levels in clinical, stability, and commercial-representative batches. | ICH Q3B(R2) pmda.go.jp |
Structural Elucidation | If Impurity B is present above the identification threshold, its structure must be characterized and described. | ICH Q3A(R2) fda.gov |
Justification of Acceptance Criteria | A scientific rationale for the proposed limit for Impurity B in the drug product specification, based on safety and qualification data. | ICH Q3B(R2) pmda.go.jpipqpubs.com |
Safety Qualification Package | If levels exceed the qualification threshold, a full evaluation of the biological safety of Impurity B is required. | ICH Q3B(R2), ICH Q3A(R2) medcraveonline.comfda.gov |
Regulatory Frameworks and Compendial Perspectives on Bifendate Impurity B
Pharmacopoeial Monographs and Standards Pertaining to Bifendate and its Impurities
Pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), provide official standards for drug substances and products. amazonaws.com These monographs often include tests for the identification, assay, and control of impurities.
While a specific monograph for "Bifendate Impurity B" is not commonly found, the monograph for Bifendate, if available in a pharmacopoeia, would likely include a section on related substances or impurities. This section would specify the analytical procedure (e.g., High-Performance Liquid Chromatography - HPLC) and the acceptance criteria for known and unknown impurities. The Chinese Pharmacopoeia is a relevant resource to consult for standards pertaining to bifendate, as the drug has been used clinically in China. oup.com
The availability of a pharmacopoeial reference standard for this compound would be crucial for its accurate identification and quantification. edqm.eu If a non-compendial reference standard is used, its characterization and qualification are critical to ensure its suitability. amazonaws.com
United States Pharmacopeia (USP) Monograph Considerations for Impurity B
While a specific monograph for this compound is not found in the United States Pharmacopeia (USP), the control of this and other impurities in Bifendate drug substances and products would be governed by the general principles outlined in USP general chapters. usp.org Key chapters such as <1086> Impurities in Drug Substances and Drug Products provide the foundational framework. usp.org This chapter aligns with the International Council for Harmonisation (ICH) Q3A and Q3B guidelines, which focus on impurities in new drug substances and new drug products, respectively. sepscience.com
For an identified impurity like this compound, the USP would require that it be listed as a specified impurity in the drug substance or product monograph if it is found to be present at a level greater than the identification threshold. regulations.gov The monograph would include a specific acceptance criterion for this impurity. fda.gov The development of a USP monograph for a drug substance involves a rigorous process, often as part of a monograph modernization initiative, to replace older, less specific methods with modern, more accurate analytical procedures like chromatography. sepscience.comcloudfront.net
The acceptance criteria for a specified impurity are established based on data from batches used in safety and clinical studies, and the level must be justified by safety data. fda.gov If an impurity is also a significant metabolite, it is generally considered qualified. regulations.gov The USP provides reference standards for many specified impurities to ensure the quality and consistency of testing. cloudfront.net
European Pharmacopoeia (Ph. Eur.) Monograph Considerations for Impurity B
The European Pharmacopoeia (Ph. Eur.) employs a similar approach to the control of impurities, which is detailed in its general monograph 2034, "Substances for pharmaceutical use," and general chapter 5.10, "Control of impurities in substances for pharmaceutical use." edqm.eueuropa.eu These documents are legally binding and implement the principles of the ICH Q3A guideline. edqm.eu
In the absence of a specific monograph for this compound, its control would fall under the general requirements for active substances. speciation.net The Ph. Eur. mandates that organic impurities in active substances be reported, identified if possible, and qualified. edqm.eu For a known substance like this compound, it would be classified as a "specified impurity" in the monograph of the active substance, with a defined acceptance limit. edqm.eu
The Ph. Eur. emphasizes that if a suitable control for a new impurity is not provided in an individual monograph, a suitable test must be developed and included in the substance's specification. edqm.eu The identification of impurities in a chromatographic system is typically achieved by comparing the retention time with that of a qualified reference standard provided by the EDQM (European Directorate for the Quality of Medicines & HealthCare). edqm.eu Specific thresholds may be applied for impurities that are known to be unusually potent or to have toxic or unexpected pharmacological effects. edqm.eu
Japanese Pharmacopoeia (JP) Monograph Considerations for Impurity B
The Japanese Pharmacopoeia (JP) also aligns with the ICH guidelines for impurity control. pmda.go.jp Drugs listed in the JP must conform to the provisions laid out in the pertinent monographs, General Notices, and General Tests. pmda.go.jpmhlw.go.jp While a specific monograph for this compound is not detailed, the principles for its control would be integrated into the monograph for the Bifendate active substance.
The JP provides reference standards for substances to be used in tests for quality, including identification, purity, and assay, as specified in the monographs. fujifilm.com The control of impurities is a key component of these quality tests. The JP has also been undergoing modernization, which includes updating test methods and removing older, less specific tests, such as the general heavy metals test, in favor of more specific and sensitive methods aligned with international standards like ICH Q3D for elemental impurities. pmda.go.jp
Regulatory Thresholds and Reporting Requirements for this compound
The regulatory thresholds for impurities in new drug substances are harmonized through the ICH Q3A(R2) guideline, which is adopted by major regulatory bodies including the FDA, EMA, and PMDA. jpionline.orgich.org These thresholds are based on the maximum daily dose of the drug substance and dictate the levels at which impurities must be reported, identified, and qualified. ich.org
Qualification Thresholds for Known and Unknown Impurities
Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org An impurity is considered qualified if its levels are at or below the level observed in batches of the new drug substance used in safety and clinical studies. regulations.gov The qualification threshold is the limit above which an impurity must be qualified. ich.org
The ICH Q3A(R2) guideline specifies the following qualification thresholds based on the maximum daily dose:
Maximum Daily Dose | Qualification Threshold |
≤ 2 g/day | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |
> 2 g/day | 0.05% |
Data derived from ICH Q3A(R2) guideline. ich.org |
For impurities known to have unusually high potency or toxic effects, lower qualification thresholds may be necessary. ich.org
Reporting Thresholds and Documentation Requirements for Impurity B in Regulatory Filings
The reporting threshold is the level above which an impurity must be reported in a regulatory submission. ich.orggmpinsiders.com This means that any impurity present at or above this level must be documented in the chemistry, manufacturing, and controls (CMC) section of a new drug application. federalregister.govgmp-compliance.org
The ICH Q3A(R2) guideline establishes the following reporting thresholds:
Maximum Daily Dose | Reporting Threshold |
≤ 1 g/day | 0.05% |
> 1 g/day | 0.03% |
Data derived from ICH Q3A(R2) guideline. ich.org |
Regulatory filings must include a summary of the actual and potential impurities, including this compound, that are most likely to arise during synthesis, purification, and storage. ich.org This summary should be based on scientific rationale and include results from laboratory studies. fda.gov The documentation should also contain validated analytical procedures suitable for detecting and quantifying these impurities. fda.gov
Regulatory Strategies for Impurity Control of Bifendate and Impurity B
A robust impurity control strategy is a fundamental component of drug development and manufacturing, aimed at ensuring the final product is safe and of high quality. pharmaknowledgeforum.com This involves a multi-faceted approach that begins with a thorough understanding of the manufacturing process and potential sources of impurities.
Effective strategies for controlling this compound include:
Process Optimization and Control : Modifying reaction conditions such as temperature, pH, and solvent choice can minimize the formation of by-products like Impurity B. pharmatimesofficial.compharmaguideline.com Implementing in-process controls and real-time monitoring through Process Analytical Technology (PAT) can help detect and manage impurity formation during manufacturing. pharmatimesofficial.com
Raw Material Quality Control : Ensuring the quality of starting materials and reagents is crucial, as impurities can be introduced at the very beginning of the synthesis process. pharmaknowledgeforum.comgrace.com This includes vetting and auditing suppliers to ensure they meet high standards of quality and impurity control. grace.com
Advanced Purification Techniques : Employing sophisticated purification methods such as chromatography, crystallization, or distillation is essential for effectively removing impurities from the final API. pharmatimesofficial.compharmaguideline.com
Quality by Design (QbD) : A QbD approach involves designing quality into the product and process from the outset. pharmatimesofficial.comcontractpharma.com This includes conducting risk assessments to identify potential impurities and establishing a control strategy to mitigate these risks throughout the product lifecycle. pharmaknowledgeforum.com
Stability Studies : Conducting comprehensive stability studies helps to understand how impurities may form over time due to degradation. pharmaknowledgeforum.com This information is vital for establishing appropriate storage conditions and shelf-life for the drug substance and product.
By implementing these strategies, manufacturers can ensure that this compound and other potential impurities are consistently controlled within the limits established by regulatory authorities, thereby ensuring the safety and efficacy of the final pharmaceutical product.
Justification for Acceptable Levels of Impurity B in Drug Products
The justification for establishing acceptable levels of this compound in drug products is not based on a unique standard for this molecule but rather on the comprehensive safety and quality principles outlined in regulatory guidelines, most notably ICH Q3B(R2), "Impurities in New Drug Products". europa.eufda.govmedcraveonline.com This guideline employs a threshold-based approach to set limits for degradation products. uspnf.com
The core concepts for justifying acceptable impurity levels are the Reporting, Identification, and Qualification Thresholds. uspnf.comich.org
Reporting Threshold : A limit above which a degradation product, such as Impurity B, must be reported in a regulatory submission. ich.orgaifa.gov.it
Identification Threshold : A limit above which the identity of an impurity must be established. uspnf.comgmpinsiders.com
Qualification Threshold : A limit above which an impurity's biological safety must be established through a process of acquiring and evaluating data. uspnf.compmda.go.jp
These thresholds are determined by the maximum daily dose (MDD) of the drug substance. medcraveonline.com For Bifendate, with a potential MDD between 45 mg and 67.5 mg, the corresponding thresholds from the ICH Q3B(R2) guideline would apply. gmpinsiders.comresearchgate.net
Table 1: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products
Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
---|---|---|---|
< 10 mg | 0.1% | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |
10 mg – 100 mg | 0.1% | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |
> 100 mg – 2 g | 0.1% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |
> 2 g | 0.05% | 0.10% | 0.10% |
The process of qualification is central to justifying the proposed acceptance criteria for Impurity B. pmda.go.jp An impurity is considered qualified if its level in the drug product has been adequately evaluated in safety and clinical studies. fda.gov Therefore, the level of this compound present in the batches of the Bifendate drug product used in pivotal clinical trials would be considered qualified at or below that observed level. pmda.go.jp
If the concentration of Impurity B exceeds the qualification threshold, a specific qualification process is necessary. This involves a thorough evaluation of its biological safety. fda.gov In some cases, lower or higher thresholds for qualification may be appropriate based on a scientific rationale. axios-research.com For instance, if an impurity is known to be unusually potent or toxic, such as a genotoxic impurity, significantly lower limits based on a "Threshold of Toxicological Concern" (TTC) would be applied, as detailed in the ICH M7 guideline. medcraveonline.comaifa.gov.it
Data Submission Requirements for Impurity B in Investigational and Marketing Applications
When submitting an investigational or marketing application for a drug product containing Bifendate, the applicant must provide comprehensive data on all impurities, including this compound. rjptonline.orghumanjournals.com These requirements ensure that regulatory authorities can fully assess the product's quality and safety. rjptonline.org The submission must include several key components as mandated by guidelines like ICH Q3B(R2). europa.euich.org
Future Directions in Bifendate Impurity B Research
Advancements in Automated and High-Throughput Analytical Technologies for Impurity B Detection
The detection and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for quality control. Future research in Bifendate Impurity B analysis will heavily rely on the evolution of automated and high-throughput analytical technologies.
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely recommended and utilized method for the quantification of this compound due to its high sensitivity and specificity. The future will likely see the increased adoption of Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (UPLC-MS/MS). This technology offers significant improvements in resolution, speed, and sensitivity, allowing for the rapid analysis of numerous samples, which is crucial in a high-throughput environment. science.gov
Automated platforms for high-throughput screening (HTS) are also poised to revolutionize impurity analysis. mdpi.com These systems can manage compound libraries, prepare reagents, and conduct assays in multi-well plates, significantly accelerating the process of identifying and quantifying impurities like this compound. mdpi.comaxxam.com The integration of robotic plate handling with multi-modality plate readers will enable a wider range of assay formats for comprehensive impurity profiling. axxam.com
Computational Chemistry and Predictive Modeling for Impurity B Formation and Properties
Computational chemistry and predictive modeling are becoming indispensable tools in pharmaceutical development, offering insights into the formation, properties, and potential toxicity of impurities. For this compound, these in-silico approaches hold significant promise.
Molecular docking simulations can be employed to study the interaction of this compound with biological targets, helping to predict its potential pharmacological or toxicological effects. mdpi.comsciforum.net As Bifendate and its impurities are lignan (B3055560) derivatives, computational studies on this class of compounds can provide a framework for understanding the stability and reactivity of Impurity B. mdpi.comsciforum.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) models are another powerful predictive tool. By analyzing the structural features of a series of related compounds, QSAR models can predict the biological activity or toxicity of new or uncharacterized molecules like this compound. uninsubria.itnih.govnih.gov This can aid in risk assessment and guide the development of manufacturing processes that minimize the formation of potentially harmful impurities. Furthermore, experimental design methodologies like the Box-Behnken design can be used to model and optimize reaction conditions to minimize the formation of Impurity B during the synthesis of Bifendate. researchgate.netresearchgate.net
Green Chemistry Principles Applied to Mitigation of this compound during Manufacturing
The pharmaceutical industry is increasingly embracing green chemistry principles to reduce its environmental footprint and enhance the sustainability of its manufacturing processes. The mitigation of this compound formation presents an opportunity to apply these principles.
Future research will likely focus on developing greener synthetic routes for Bifendate that either avoid the formation of Impurity B or facilitate its removal. This could involve the use of biocatalysts, such as enzymes, which can perform reactions under mild conditions with high selectivity, thereby reducing the generation of byproducts. mdpi-res.com For instance, research into the green synthesis of related heterocyclic compounds has shown the potential of using natural extracts, like that from banana peels, as a medium for chemical reactions. researchgate.net
Another key aspect of green chemistry is the use of safer and more environmentally benign solvents. Research into the green synthesis of nanoparticles, for example, emphasizes the use of plant extracts as reducing and capping agents, eliminating the need for toxic organic solvents. mdpi.commdpi.com Applying similar principles to the synthesis and purification of Bifendate could significantly reduce the environmental impact of the manufacturing process and potentially influence the impurity profile. The development of plant-based production systems for hepatitis vaccines also highlights a broader trend towards more sustainable biomanufacturing that could inspire innovations in small molecule drug production. nibio.no
Emerging Challenges in Trace-Level Impurity B Analysis and Control
As regulatory expectations for drug purity become more stringent, the analysis and control of impurities at trace levels present significant challenges. For this compound, ensuring its concentration remains below acceptable limits in the final drug product requires highly sensitive and robust analytical methods.
A major challenge in trace-level analysis using LC-MS is the "matrix effect," where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. mdpi.comnih.govresearchgate.netnih.govchromatographyonline.com The complex nature of API formulations can exacerbate this effect. Future research will need to focus on developing advanced sample preparation techniques and chromatographic methods to minimize matrix effects when analyzing this compound.
Another challenge is the potential for co-elution of Impurity B with other structurally similar impurities. This necessitates the development of highly selective analytical methods. Strategies to address this include optimizing chromatographic conditions, such as the mobile phase and column chemistry, and using orthogonal detection methods that provide different types of information about the analytes. For impurities that are highly polar and lack a strong chromophore, detection can be particularly difficult, often requiring specialized MS techniques. eurofins.com
Role of this compound Reference Standards in Global Pharmaceutical Research
Reference standards are fundamental to ensuring the quality and consistency of pharmaceutical products worldwide. A well-characterized reference standard for this compound is essential for a variety of applications in global pharmaceutical research and manufacturing.
These standards are crucial for the development and validation of analytical methods used for routine quality control of Bifendate drug substance and drug product. axios-research.com They allow for the accurate identification and quantification of the impurity, ensuring that it does not exceed the limits set by regulatory authorities. noramco.com
Furthermore, this compound reference standards are a critical component of regulatory submissions, such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). axios-research.com A comprehensive Certificate of Analysis (CoA) for the reference standard, detailing its identity, purity, and characterization, is required to demonstrate the quality of the drug product to regulatory agencies. noramco.com The availability of these standards from commercial suppliers facilitates global harmonization of quality standards and supports pharmaceutical companies in meeting the stringent requirements of various pharmacopeias. axios-research.comaxios-research.com
Q & A
Q. What validated analytical methods are recommended for detecting and quantifying Bifendate Impurity B in drug substances?
Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for impurity quantification due to its high sensitivity and specificity. Validation parameters must include specificity (to distinguish Impurity B from structurally similar analogs), accuracy (recovery studies within 90–110%), linearity (R² ≥ 0.99 over the analytical range), and solution stability (e.g., ≤5% degradation over 24 hours under specified storage conditions) . For trace-level detection (≤0.1% of the API), ultra-high-resolution mass spectrometry (HRMS) or dual-ternary mass spectrometry may be required to resolve co-eluting impurities .
Q. How are impurity reference standards for this compound qualified, and what criteria ensure their suitability?
Answer: Reference standards must undergo identity confirmation (via NMR, HRMS), purity assessment (≥95% by HPLC), and stability testing under storage conditions (e.g., -20°C). Pharmacopeial standards require batch-specific documentation, including use-before dates and chromatographic system suitability data (e.g., relative retention time consistency with pharmacopeial monographs) . If primary standards are unavailable, secondary stock solutions may be used with validated stability data .
Q. What regulatory thresholds apply to reporting and controlling this compound?
Answer: Per ICH Q3A guidelines, impurities at ≥0.1% of the API must be identified, characterized, and reported. For genotoxic impurities, stricter thresholds (e.g., ≤1 ppm) apply, requiring LC-MS/MS or GC-MS/MS methods with limits of quantification (LOQ) validated to meet these criteria . Structural elucidation data (e.g., MS/MS fragmentation patterns, NMR) are mandatory for impurities exceeding thresholds .
Advanced Research Questions
Q. How can co-eluting impurities be resolved during the analysis of this compound, and what advanced techniques address this challenge?
Answer: Co-elution issues arise due to structural analogs with similar polarity. Strategies include:
- Chromatographic optimization : Adjusting mobile phase pH, gradient elution, or column chemistry (e.g., Purospher® STAR RP-18 for enhanced resolution) .
- Orthogonal detection : Combining UV-PDA with HRMS to differentiate impurities based on spectral and mass fragmentation patterns .
- Multivariate analysis : Using design-of-experiment (DoE) approaches to optimize separation conditions (e.g., column temperature, flow rate) .
Q. What experimental approaches validate the stability-indicating capability of analytical methods for this compound under stress conditions?
Answer: Forced degradation studies (acid/base hydrolysis, thermal, oxidative, and photolytic stress) are conducted to confirm method specificity. Metrics include:
- Peak purity : Verified via PDA spectral overlay (match threshold ≥99%) .
- Mass balance : Total degradation products + remaining API should account for 95–105% of initial concentration .
- Robustness testing : Variations in column batches, mobile phase composition, and instrument parameters must not affect impurity quantification .
Q. How are contradictions in impurity profiling data (e.g., batch variability) investigated and resolved?
Answer: Discrepancies may arise from process-related factors (e.g., synthesis intermediates) or degradation pathways. Resolution steps include:
- Root-cause analysis : Correlate impurity levels with synthesis parameters (e.g., catalyst residues, reaction time) .
- Isolation and characterization : Scale-up impurity synthesis via preparative HPLC, followed by NMR and X-ray crystallography for definitive structural assignment .
- Multivariate statistical models : Principal component analysis (PCA) of batch data to identify outlier variables (e.g., raw material impurities) .
Q. What methodologies enable structural elucidation of unknown impurities co-occurring with this compound?
Answer: For unknown impurities:
- High-resolution mass spectrometry (HRMS) : Determines exact mass (≤5 ppm error) and elemental composition .
- Tandem MS/MS : Fragmentation patterns compared to databases (e.g., mzCloud) or synthetic standards .
- Nuclear magnetic resonance (NMR) : 2D experiments (COSY, HSQC) resolve proton-carbon connectivity, critical for distinguishing isomers .
Q. How are impurity control strategies designed to mitigate risks of this compound formation during API synthesis?
Answer: Control strategies involve:
- Process analytical technology (PAT) : Real-time monitoring of reaction intermediates to minimize side-product formation .
- Design of experiments (DoE) : Optimize reaction conditions (e.g., temperature, pH) to suppress impurity generation .
- In-silico modeling : Predict degradation pathways using software like Zeneth® to preemptively identify risk factors .
Data and Methodological Considerations
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.